![molecular formula C9H16ClNO2 B2625785 Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride CAS No. 2055497-45-3](/img/structure/B2625785.png)

Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

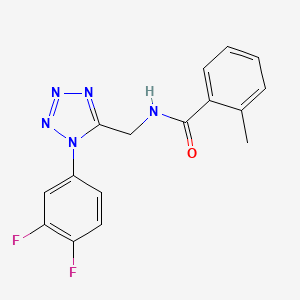

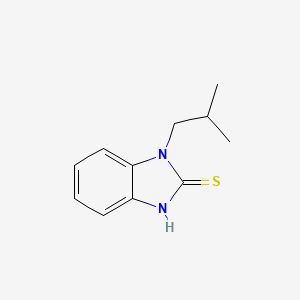

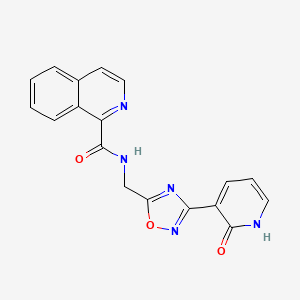

“Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2055497-45-3 . It has a unique structure that allows for diverse applications, ranging from drug synthesis to organic transformations.

Molecular Structure Analysis

The molecular weight of “this compound” is 205.68 . The unique structure of this compound allows for diverse applications.Physical And Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications

Chemical Transformations and Synthesis

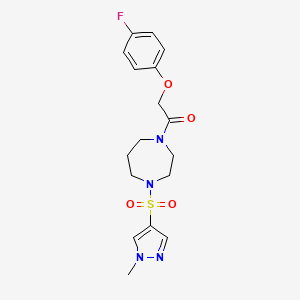

The chemical compound Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate hydrochloride has been involved in various chemical transformations and synthesis processes. For instance, Molchanov et al. (2016) explored the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This process resulted in the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These alcohols, under specific conditions, underwent further cyclization, yielding bi- or tricyclic lactams or lactones with retention of the three-membered ring (Molchanov et al., 2016). In another study, Gurry et al. (2015) described the synthesis of 2-oxa-7-azaspiro[3.5]nonane, where spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations. This process elucidated the structural aspects of the resultant new tetracyclic system and the azetidine ring-opened adduct (Gurry et al., 2015).

Biological Activity and Applications

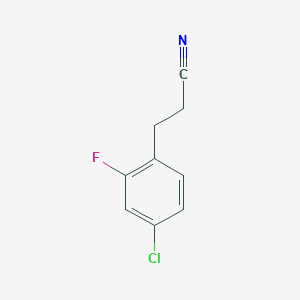

Certain derivatives of azaspiro compounds have shown notable biological activities. For instance, Odagiri et al. (2013) designed and synthesized novel quinolines with an azaspiro moiety, exhibiting potent in vitro antibacterial activity against a range of respiratory pathogens. The compound demonstrated significant in vivo activity against murine pneumonia models, hinting at its therapeutic potential (Odagiri et al., 2013). In the realm of drug design, Radchenko et al. (2010) synthesized novel amino acids derived from 2-azaspiro[3.3]heptane. These amino acids, due to their steric constraints, could be significant for further applications in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Structural and Physical Properties

The physical and structural properties of related azaspiro compounds have been a subject of study as well. For example, in a study focused on the improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, van der Haas et al. (2017) described the isolation of this compound as a sulfonic acid salt, which yielded a more stable and soluble product compared to its oxalate counterpart. This facilitated access to a broader range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Safety and Hazards

properties

IUPAC Name |

methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-8(11)2-7-3-9(4-7)5-10-6-9;/h7,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFPNJQTHWIHLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC2(C1)CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2625702.png)

![4-((3-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625704.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,1'-cyclohexane]-2-amine hydrochloride](/img/structure/B2625707.png)

![ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2625713.png)

![3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2625715.png)

![N-(4-Fluorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2625717.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)